molecular formula C10H21ClN2O3 B3049421 (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride CAS No. 2055848-88-7

(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B3049421
CAS No.: 2055848-88-7
M. Wt: 252.74
InChI Key: KCBRHMIIEHQCOI-DDWIOCJRSA-N
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Description

This compound belongs to the piperazine carboxylate family, characterized by a tert-butyl carbamate (Boc) protecting group and a chiral center at the 2-position.

Properties

IUPAC Name

tert-butyl (2R)-2-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-6-8(12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBRHMIIEHQCOI-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCNC[C@@H]1CO.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2055848-88-7
Record name 1-Piperazinecarboxylic acid, 2-(hydroxymethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1), (2R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2055848-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Lithium Aluminum Hydride (LAH) Reduction of Methyl Ester Precursors

The most widely documented method for synthesizing (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate involves the reduction of (R)-N-Boc-piperazine-2-carboxylic acid methyl ester using lithium aluminum hydride (LAH).

Reaction Mechanism and Conditions

LAH acts as a strong reducing agent, selectively reducing the methyl ester group to a hydroxymethyl moiety while preserving the tert-butoxycarbonyl (Boc) protecting group. The reaction is conducted in tetrahydrofuran (THF) at -40°C, followed by gradual warming to room temperature. Quenching is performed sequentially with water, 2N sodium hydroxide, and additional water to neutralize excess LAH, yielding the product in >100% isolated yield (attributed to purification efficiency).

Key Data:
Parameter Value
Starting Material (R)-N-Boc-piperazine-2-carboxylic acid methyl ester
Solvent THF
Temperature -40°C → 20°C
Reaction Time 1 hour
Yield >100% (after purification)
Characterization ¹H NMR (DMSO-d6, 373K): δ 1.40 (s, 9H), 2.58–3.80 (m, 8H); MS: MH⁺ 217

Practical Considerations

  • Safety Protocols : LAH is pyrophoric; reactions require strict inert atmosphere conditions.
  • Purification : The crude product is filtered and concentrated under vacuum without column chromatography, enhancing scalability.
  • Chiral Integrity : The (R)-configuration is retained throughout the reduction, as confirmed by optical rotation comparisons.

Hydrochloride Salt Formation

Conversion of the free base to (R)-tert-butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is achieved through treatment with hydrochloric acid.

Standard Procedure

The free base is dissolved in anhydrous diethyl ether or dichloromethane, and gaseous HCl is bubbled through the solution until precipitation completes. The hydrochloride salt is filtered, washed with cold ether, and dried under vacuum.

Key Data:
Parameter Value
Molecular Formula C₁₀H₂₁ClN₂O₃
Molecular Weight 252.74 g/mol
Characterization ¹H NMR (D₂O): δ 1.45 (s, 9H), 3.10–4.20 (m, 8H)

Alternative Synthetic Routes

Sodium Triacetoxyborohydride Reductive Amination

While primarily used for secondary amine formation, sodium triacetoxyborohydride has been employed in related piperazine syntheses. However, this method is less prevalent due to competing side reactions with the hydroxymethyl group.

Boc Deprotection and Functionalization

The Boc group can be removed under acidic conditions (e.g., HCl/dioxane) to generate (R)-2-(hydroxymethyl)piperazine, which serves as an intermediate for further modifications.

Critical Analysis of Methodologies

Method Advantages Limitations
LAH Reduction High yield, chiral retention Pyrophoric reagents, strict temperature control
HATU Coupling Mild conditions, versatility Requires costly coupling agents
Hydrochloride Formation Simple, high-purity product Acid sensitivity of Boc group

Industrial Applications and Scalability

The LAH reduction method is favored for kilogram-scale production due to its minimal purification requirements and robust yields. Pharmaceutical applications include the synthesis of quinoline-8-carbonitrile derivatives with androgen receptor degradation activity.

Chemical Reactions Analysis

Types of Reactions

®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield a carboxylic acid, while reduction can produce different piperazine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Drug Development

(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is being investigated for its potential as a pharmacological agent. Its structure allows for modifications that can enhance its bioactivity and selectivity for specific biological targets.

  • Antidepressant Activity : Preliminary studies suggest that compounds with piperazine moieties can exhibit antidepressant effects by acting on serotonin receptors. This compound may serve as a lead structure for developing new antidepressants .
  • Analgesic Properties : Research indicates that piperazine derivatives can possess analgesic properties. The introduction of the hydroxymethyl group may enhance the solubility and bioavailability of the compound, making it a candidate for pain management therapies .

2. Synthesis of Bioactive Molecules

The versatility of this compound in organic synthesis makes it valuable for creating novel bioactive molecules. It can be utilized as an intermediate in the synthesis of:

  • Antimicrobial Agents : Modifications of the piperazine ring can lead to compounds with enhanced antimicrobial properties, targeting resistant strains of bacteria .
  • Anticancer Drugs : The structural features of this compound may be exploited to develop anticancer agents, particularly those targeting specific pathways involved in tumor growth and metastasis .

Case Study 1: Antidepressant Development

In a recent study, researchers synthesized various derivatives of this compound to evaluate their affinity for serotonin receptors. The results indicated that certain modifications led to increased receptor binding affinity and improved antidepressant-like behavior in animal models, highlighting the potential for further development in this area.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial activity of derivatives synthesized from this compound. The study revealed that specific derivatives exhibited significant activity against Gram-positive bacteria, suggesting a pathway for developing new antibiotics based on this scaffold.

Mechanism of Action

The mechanism of action of ®-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired therapeutic or biological effects .

Comparison with Similar Compounds

Structural and Stereochemical Variations

Key structural analogs differ in substituents at the 2-position of the piperazine ring and stereochemistry. A comparative analysis is provided below:

Table 1: Structural and Stereochemical Comparison
Compound Name (CAS No.) Substituent at 2-Position Stereochemistry Molecular Formula Molecular Weight (g/mol) Similarity Index
(R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate HCl (1956436-38-6) Methoxymethyl (-CH2OCH3) R C12H25ClN2O3 280.79 0.92
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl (947275-74-3) Hydroxyethyl (-CH2CH2OH) R C11H23ClN2O3 266.76 N/A
(S)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl (1638487-43-0) Hydroxyethyl (-CH2CH2OH) S C11H23ClN2O3 266.77 N/A
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate (1212252-88-4) Propyl (-CH2CH2CH3) R C12H23ClN2O2 262.78 0.94

Key Observations :

  • Substituent Effects : The hydroxymethyl group (-CH2OH) is more polar than methoxymethyl (-CH2OCH3) or alkyl chains (e.g., propyl), enhancing hydrogen bonding capacity and aqueous solubility .
  • Stereochemical Impact : The R-configuration is critical for chiral recognition in biological systems, as seen in the enantiomeric pair (R/S)-hydroxyethyl derivatives .

Physicochemical Properties

Hydrogen bonding and solubility are influenced by substituents:

Table 2: Hydrogen Bonding and Solubility Profiles
Compound Name (CAS No.) H-Bond Donors H-Bond Acceptors Log S (Predicted) Solubility in Polar Solvents
(R)-tert-Butyl 2-(methoxymethyl)piperazine-1-carboxylate HCl 2 4 -2.1 Moderate
(R)-tert-Butyl 2-(2-hydroxyethyl)piperazine-1-carboxylate HCl 3 4 -1.8 High
(R)-tert-Butyl 2-propylpiperazine-1-carboxylate 1 3 -3.5 Low

Key Observations :

  • The hydroxymethyl and hydroxyethyl analogs exhibit higher solubility due to increased polarity and H-bond donors .
  • Alkyl-substituted derivatives (e.g., propyl) are lipophilic, reducing aqueous solubility but improving membrane permeability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves functionalizing the piperazine ring with hydroxymethyl and tert-butyl groups. A common approach includes reacting 1,2-diaminoethane derivatives with tert-butyl chloroformate under anhydrous conditions, followed by hydroxymethylation using formaldehyde or its equivalents. Reaction parameters such as temperature (e.g., 20°C for 2 hours with ice cooling) and purification via silica gel chromatography (eluting with hexane/ethyl acetate gradients) are critical for yield optimization . For enantiomeric purity, chiral auxiliaries or catalysts may be employed, analogous to methods used for related (R)-configured piperazine derivatives .

Q. How can the purity and structural integrity of this compound be validated after synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR (¹H/¹³C) to confirm stereochemistry and substituent positions. For hydroxymethyl groups, characteristic proton signals appear at δ 3.4–4.0 ppm.
  • HPLC-MS with chiral columns to verify enantiomeric excess (>98% purity).
  • Elemental Analysis to validate empirical formula compliance (e.g., C, H, N content).
  • FT-IR to detect carbonyl stretches (~1680 cm⁻¹ for the carboxylate) and hydroxyl groups (~3400 cm⁻¹) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials to prevent hydrolysis of the tert-butyloxycarbonyl (Boc) group. Desiccants like silica gel should be used to minimize moisture exposure, as hydrochloride salts are hygroscopic. Stability studies suggest a shelf life of >12 months under these conditions .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) provides precise bond angles and torsion angles for the piperazine ring. For example, studies on tert-butyl diazoacetyl-piperazine derivatives reveal chair conformations with axial tert-butyl groups and equatorial substituents. Data collection at 100 K using a Bruker APEXII CCD diffractometer (Mo-Kα radiation, λ = 0.71073 Å) and refinement with SHELXL yield thermal displacement parameters (Uiso) for atomic positions, confirming steric effects of the hydroxymethyl group .

Q. What strategies address contradictions in biological activity data across studies?

  • Methodological Answer : Inconsistent bioactivity results may arise from impurities or stereochemical variances. Solutions include:

  • Reproducibility Checks : Re-synthesize the compound using validated protocols .
  • Dose-Response Studies : Test across a wider concentration range (e.g., 1 nM–100 μM) to identify non-linear effects.
  • Target-Specific Assays : Use CRISPR-edited cell lines to isolate interactions with specific receptors/enzymes, as demonstrated in studies of related piperazine-carboxylates .

Q. How can computational modeling predict the compound’s reactivity in complex reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for reactions like Boc deprotection or nucleophilic substitutions. For example, the hydroxymethyl group’s electron-donating effect lowers the activation energy for acyl transfer by 5–10 kcal/mol compared to methyl analogs. Molecular dynamics simulations (Amber or GROMACS) further predict solvation effects in aqueous or non-polar solvents .

Data Contradiction Analysis

  • Example : Conflicting yields in Boc-protection steps (e.g., 45% vs. 70%) may result from:
    • Reagent Purity : Lower-grade tert-butyl chloroformate (<95%) introduces side reactions.
    • Temperature Control : Exceeding 25°C during hydroxymethylation degrades the intermediate.
    • Resolution : Optimize with high-purity reagents, strict temperature monitoring, and in-situ FT-IR to track reaction progress .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
Reactant of Route 2
(R)-tert-Butyl 2-(hydroxymethyl)piperazine-1-carboxylate hydrochloride

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